

# Cariprazine Efficacy: A Statistical Validation from Clinical Trial Data

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## Compound of Interest

Compound Name: Cariprazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data on the efficacy of **cariprazine** against other commonly prescribed atypical antipsychotics for the treatment of schizophrenia, bipolar I disorder, and major depressive disorder. The data presented is intended to offer an objective overview for researchers, scientists, and drug development professionals.

## Comparative Efficacy in Schizophrenia

**Cariprazine** has demonstrated significant efficacy in the treatment of both acute and maintenance phases of schizophrenia. Clinical trials have consistently shown its superiority over placebo in reducing the symptoms of schizophrenia.

A notable study directly comparing **cariprazine** to another atypical antipsychotic, risperidone, focused on the negative symptoms of schizophrenia. The results indicated that **cariprazine** led to a significantly greater reduction in PANSS scores for negative symptoms compared to risperidone[1].

Table 1: Efficacy of **Cariprazine** and Comparators in Schizophrenia (PANSS Total Score Change from Baseline)

Medication	Dosage	Study Duration	Mean Change from Baseline (LSMD vs. Placebo)	p-value	Reference
Cariprazine	3.0 mg/day	6 weeks	-6.0	<0.05	[1]
Cariprazine	6.0 mg/day	6 weeks	-8.8	<0.05	[1]
Aripiprazole	20 mg/day	4 weeks	Superior to placebo	-	[2]
Aripiprazole	30 mg/day	4 weeks	Superior to placebo	-	[2]
Risperidone	-	-	Statistically significant improvement vs. placebo	<0.001	[3][4][5]
Olanzapine	10 mg/day	-	Statistically superior to placebo	-	[6]
Aripiprazole Lauroxil	441 mg (monthly)	12 weeks	-10.9	<0.001	[7]
Aripiprazole Lauroxil	882 mg (monthly)	12 weeks	-11.9	<0.001	[7]

LSMD: Least Squares Mean Difference

## Experimental Protocols: Schizophrenia Trials

**Cariprazine** (NCT01104766):[8]

- Design: A 9-week, multinational, randomized, double-blind, placebo- and active-controlled (aripiprazole 10 mg/d) study.

- Inclusion Criteria: Patients aged 18-60 years with a DSM-IV-TR diagnosis of schizophrenia, experiencing an acute exacerbation.
- Primary Efficacy Endpoint: Change from baseline in Positive and Negative Syndrome Scale (PANSS) total score at Week 6.
- Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to analyze the primary and secondary efficacy endpoints.

Aripiprazole:[2]

- Design: A 4-week, randomized, double-blind, placebo- and active-controlled (risperidone) trial.
- Inclusion Criteria: Patients with a diagnosis of acute schizophrenia.
- Primary Efficacy Endpoint: Change from baseline in PANSS total score.

Risperidone (RISE Study):[9]

- Design: A Phase 3, randomized, double-blind, placebo-controlled study evaluating the efficacy of risperidone extended-release injectable suspension.
- Inclusion Criteria: Patients aged 13 to 65 years with a diagnosis of schizophrenia.
- Primary Efficacy Endpoint: Time to relapse.

Olanzapine:

- Design: Double-blind, pivotal trials comparing olanzapine to placebo and/or haloperidol.[1][2]
- Primary Efficacy Endpoint: Change from baseline in BPRS-total score and PANSS-total score.[6]

## Comparative Efficacy in Bipolar I Disorder

**Cariprazine** is approved for the treatment of manic, mixed, and depressive episodes associated with bipolar I disorder.

For acute manic or mixed episodes, a 3-week, double-blind, placebo-controlled study showed that **cariprazine** (3–12 mg/day) significantly improved scores on the Young Mania Rating Scale (YMRS) compared to placebo, with significant differences observed as early as day 4.<sup>[1]</sup> The remission rate for patients treated with **cariprazine** was 51.9%, compared to 34.9% in the placebo group.<sup>[1]</sup>

In the treatment of bipolar depression, clinical trials have demonstrated that **cariprazine** at a dose of 1.5 mg/day significantly reduced depressive symptoms, as measured by a significant improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline, with a least-squares mean difference (LSMD) of –2.5 compared to placebo.<sup>[1][8][10][11][12]</sup> While the 3.0 mg/day dose also showed a reduction in depressive symptoms, the results did not always reach statistical significance.<sup>[1][8][11]</sup>

Table 2: Efficacy of **Cariprazine** and Comparators in Bipolar I Mania (YMRS Score Change from Baseline)

Medication	Dosage	Study Duration	Mean Change from Baseline (LSMD vs. Placebo)	p-value	Reference
Cariprazine	3-12 mg/day	3 weeks	-6.1	-	<sup>[13]</sup>
Aripiprazole	15-30 mg/day	3 weeks	Significant improvement vs. placebo	-	<sup>[2]</sup>
Olanzapine	14.9 mg (mean modal)	3 weeks	-10.26	-	<sup>[14]</sup>
Olanzapine	16.4 mg (mean modal)	4 weeks	-14.8	-	<sup>[14]</sup>

YMRS: Young Mania Rating Scale

Table 3: Efficacy of **Cariprazine** and Comparators in Bipolar I Depression (MADRS Score Change from Baseline)

Medication	Dosage	Study Duration	Mean Change from Baseline (LSMD vs. Placebo)	p-value	Reference
Cariprazine	1.5 mg/day	6 weeks	-2.5	0.0417	[8][11][12]
Cariprazine	3.0 mg/day	6 weeks	-1.8	0.1051 (not significant)	[8]
Lurasidone	20-60 mg/day	6 weeks	-4.7	<0.001	[6][15]
Lurasidone	80-120 mg/day	6 weeks	-4.7	<0.001	[6][15]
Olanzapine	-	6 weeks	-2.15	0.018	

MADRS: Montgomery-Åsberg Depression Rating Scale

## Experimental Protocols: Bipolar I Disorder Trials

**Cariprazine** (Bipolar Mania - NCT00488618):

- Design: A 3-week, randomized, double-blind, placebo-controlled study.
- Inclusion Criteria: Patients with a diagnosis of bipolar I disorder experiencing an acute manic or mixed episode.
- Primary Efficacy Endpoint: Change from baseline in YMRS total score at Week 3.
- Statistical Analysis: Analysis of covariance (ANCOVA) model for change from baseline with treatment group and study center as factors and baseline YMRS score as a covariate.

**Cariprazine** (Bipolar Depression - RGH-MD-53):[11]

- Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter, fixed-dose clinical trial.
- Inclusion Criteria: Adult patients with a diagnosis of bipolar I depression.
- Primary Efficacy Endpoint: Change from baseline to week 6 on the MADRS total score.
- Statistical Analysis: A mixed-model for repeated measures (MMRM) was used to analyze the primary endpoint.

Lurasidone (PREVAIL 2):[\[7\]](#)

- Design: A 6-week, double-blind, placebo-controlled, multicenter clinical trial.
- Inclusion Criteria: Patients with bipolar I depression.
- Primary Efficacy Endpoint: Change from baseline through week 6 in MADRS scores.

## Comparative Efficacy in Major Depressive Disorder (Adjunctive Therapy)

**Cariprazine** has been studied as an adjunctive treatment for patients with major depressive disorder (MDD) who have had an inadequate response to antidepressant therapy. In a Phase 3 clinical trial (Study 3111-301-001), **cariprazine** at a dose of 1.5 mg/day met its primary endpoint, demonstrating a statistically significant change from baseline to week six in the MADRS total score compared to placebo (p-value=0.0050). The 3.0 mg/day dose showed numerical improvement but did not reach statistical significance.

Table 4: Efficacy of **Cariprazine** and Comparators as Adjunctive Therapy in MDD (MADRS Total Score Change from Baseline)

Medication	Dosage	Study Duration	Mean Change from Baseline (LSMD vs. Placebo)	p-value	Reference
Cariprazine	1.5 mg/day	6 weeks	Statistically significant improvement	0.0050	
Cariprazine	3.0 mg/day	6 weeks	Numerical improvement (not significant)	0.0727	
Aripiprazole	-	6 weeks	-3.01	<0.05	
Aripiprazole	-	6 weeks	-2.84	<0.05	
Aripiprazole	-	6 weeks	-3.73	<0.05	

## Experimental Protocols: Major Depressive Disorder Trials

### Cariprazine (Study 3111-301-001):[\[6\]](#)

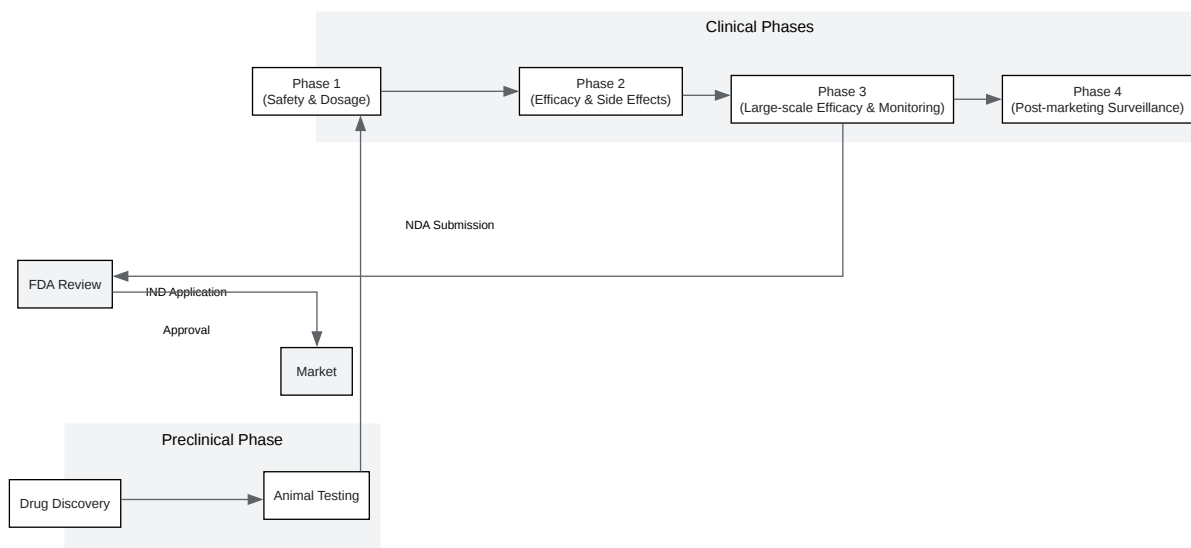
- Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
- Inclusion Criteria: Patients with an inadequate clinical response to their antidepressant monotherapy.
- Primary Efficacy Endpoint: Change from baseline to week six in the MADRS total score.
- Statistical Analysis: A mixed-model for repeated measures (MMRM) was used to analyze the primary endpoint.

Aripiprazole:

- Design: Three 6-week, large-scale, randomized, double-blind, placebo-controlled clinical trials.
- Inclusion Criteria: Patients with major depressive disorder who had a prior inadequate response to 1–3 antidepressant therapies.
- Primary Efficacy Endpoint: Mean change from baseline in MADRS total score.

## Visualizing the Clinical Trial Process

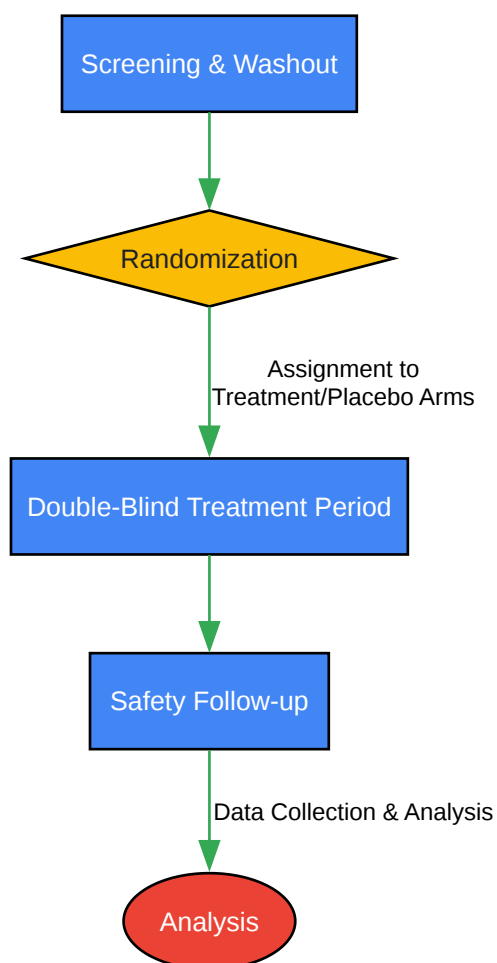
The following diagrams illustrate the typical workflow and logical progression of clinical trials for antipsychotic drug development.





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Caption: Generalized workflow of antipsychotic drug development.



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Caption: Logical flow of a typical randomized controlled trial.

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